molecular formula C23H26ClN5O2 B2716018 2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone CAS No. 2034413-16-4

2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone

Cat. No.: B2716018
CAS No.: 2034413-16-4
M. Wt: 439.94
InChI Key: YBGGKWJSZDMLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H26ClN5O2 and its molecular weight is 439.94. The purity is usually 95%.
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Scientific Research Applications

Genotoxicity and Pharmacological Activity

  • Genotoxicity Investigation : A study by Kalgutkar et al. (2007) explored the genotoxic potential of a structurally similar compound, focusing on its bioactivation and DNA binding mechanisms. This research underlines the importance of understanding the metabolic pathways and potential genotoxicity of novel compounds used in drug development (Kalgutkar et al., 2007).

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities : Bektaş et al. (2007) discussed the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, demonstrating the potential of incorporating various structural motifs to enhance antimicrobial efficacy (Bektaş et al., 2007).

Antipsychotic Profiles

  • Pharmacological Evaluation for Antipsychotic Activity : Bhosale et al. (2014) reported on the design, synthesis, and evaluation of compounds with biphenyl moiety linked to aryl piperazine for their antipsychotic activity. This highlights the potential therapeutic applications of such compounds in treating psychiatric disorders (Bhosale et al., 2014).

Pain Management

  • σ1 Receptor Antagonist for Pain Management : Díaz et al. (2020) synthesized a pyrazole derivative with significant solubility and σ1 receptor antagonism, indicating its potential as a clinical candidate for pain management (Díaz et al., 2020).

Enzyme Inhibitory Activities

  • Bioorganic Chemistry : Mermer et al. (2018) synthesized 1,2,4-Triazole derivatives containing a piperazine nucleus and evaluated them for antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. This research demonstrates the compound's relevance in exploring enzyme inhibitory and potential therapeutic activities (Mermer et al., 2018).

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O2/c1-31-20-7-6-16(14-18(20)24)15-21(30)27-10-12-28(13-11-27)23-22-17-4-2-3-5-19(17)26-29(22)9-8-25-23/h6-9,14H,2-5,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGGKWJSZDMLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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